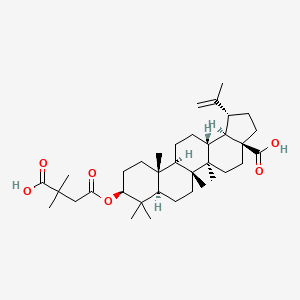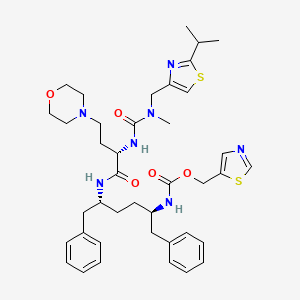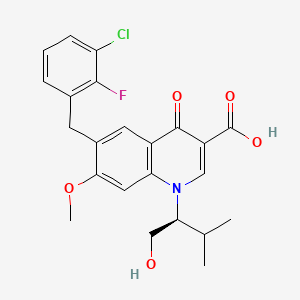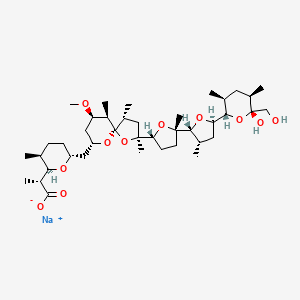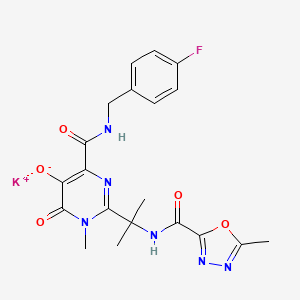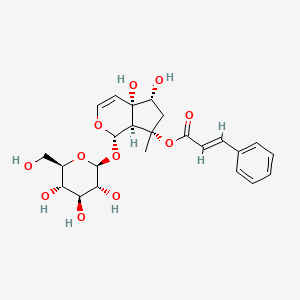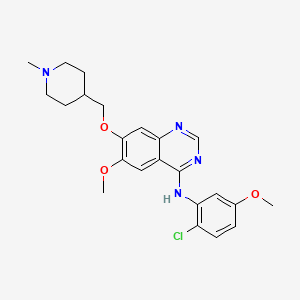
AZM475271
Overview
Description
AZM475271 is a potent and selective inhibitor of the Src family of tyrosine kinases. It has been shown to have significant inhibitory effects on Src kinase activity, making it a valuable compound in cancer research and treatment. The compound is known for its high specificity and efficacy in targeting Src kinases, which are involved in various cellular processes such as proliferation, migration, and survival .
Biochemical Analysis
Biochemical Properties
AZM475271 has been shown to inhibit Src tyrosine kinase activity in a dose-dependent manner . It interacts with Src kinase, a protein involved in various cellular processes such as cell proliferation, differentiation, and survival . The nature of this interaction involves the inhibition of the kinase activity of Src, thereby disrupting the downstream signaling processes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In human pancreatic carcinoma cells, it has been shown to reduce cell proliferation and increase apoptotic endothelial cells . It also significantly inhibits the migration of human umbilical vein endothelial cells . Furthermore, this compound has been shown to suppress tumor growth and metastasis in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Src kinase activity. This inhibition disrupts the phosphorylation of c-src, lck, and c-yes, thereby suppressing Src-dependent cellular signaling events . It also prevents survival signaling from VEGF and EGF receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in human pancreatic carcinoma cells, a significant reduction in cell proliferation and an increase in apoptotic endothelial cells were observed following treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in nude mice orthotopically xenografted with human pancreatic carcinoma cells, treatment with this compound reduced the primary pancreatic tumor volume by approximately 40% .
Metabolic Pathways
Given its role as a Src kinase inhibitor, it is likely to impact pathways involving Src kinase and its downstream targets .
Transport and Distribution
Given its role as a Src kinase inhibitor, it is likely to be distributed wherever Src kinase is present within the cell .
Subcellular Localization
Given its role as a Src kinase inhibitor, it is likely to be localized wherever Src kinase is present within the cell .
Preparation Methods
The synthesis of AZM475271 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The compound is usually purified through crystallization or chromatography techniques to obtain the desired purity levels .
Chemical Reactions Analysis
AZM475271 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZM475271 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Src kinases and their role in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of Src kinase inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress Src kinases, such as pancreatic, breast, and colon cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
AZM475271 exerts its effects by selectively inhibiting the activity of Src kinases. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival, leading to reduced tumor growth and metastasis. The molecular targets of this compound include c-Src, Lck, and c-Yes, among others .
Comparison with Similar Compounds
AZM475271 is unique in its high specificity and potency as a Src kinase inhibitor. Similar compounds include:
Dasatinib: Another Src kinase inhibitor with broader activity against multiple kinases.
Bosutinib: A dual Src/Abl kinase inhibitor with applications in cancer treatment.
Saracatinib: A selective Src kinase inhibitor with potential therapeutic uses in cancer and other diseases.
Compared to these compounds, this compound offers a more selective inhibition of Src kinases, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOXAFXHRJYEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197222 | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476159-98-5 | |
| Record name | M-475271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M475271 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-475271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)


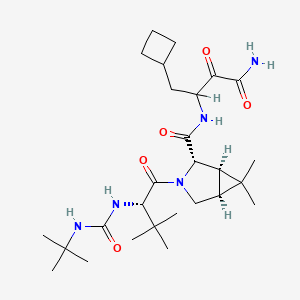
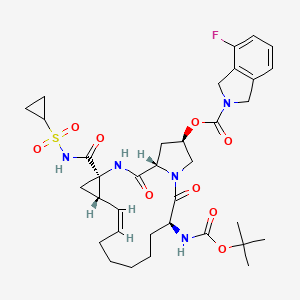
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
